molecular formula C15H11ClF2O B1327621 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-29-8

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327621
M. Wt: 280.69 g/mol
InChI Key: OJVZMNXHPGDDJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the Claisen-Schmidt condensation reaction, as seen in the preparation of various chalcone derivatives . Similarly, the synthesis of "3'-Chloro-

Scientific Research Applications

Synthesis and Structural Analysis

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone has been a subject of interest in the field of chemical synthesis and structural analysis. Studies have focused on understanding its molecular geometry, chemical reactivity, and photophysical properties. For instance, compounds synthesized from related benzophenones have been analyzed using spectral analysis and quantum chemical studies. These studies involve examining molecular geometry, identifying chemically active sites through molecular electrostatic potential (MEP) and frontier molecular orbital analysis, and assessing chemical reactivity. Such comprehensive analysis aids in understanding the fundamental properties and potential applications of these compounds in various fields, including materials science and pharmacology (Satheeshkumar et al., 2017).

Intermolecular Interactions and Crystal Structures

The derivative compounds of 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone have been synthesized and characterized, revealing the presence of various intermolecular interactions, such as hydrogen bonding and π-π interactions. These interactions are crucial in defining the crystal structures and properties of these compounds. Detailed studies have been conducted using techniques like X-ray diffraction, thermal analysis, and quantum mechanical calculations to understand the nature and energetics of these interactions, which are vital for their potential applications in areas like material sciences and drug design (Shukla et al., 2014).

Copolymer Synthesis and Characterization

The chemical versatility of 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone allows it to be used in the synthesis of novel copolymers. These copolymers have been synthesized and characterized, revealing insights into their composition, structure, and thermal properties. The decomposition behavior of these copolymers under various conditions has been studied, providing valuable information for their potential use in advanced material applications (Savittieri et al., 2022).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-9-11(5-6-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZMNXHPGDDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644537
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-29-8
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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